N-(furan-2-carbonyl)-N'-nicotinoyl-hydrazine
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Overview
Description
N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine is a compound that features a furan ring and a nicotinoyl group linked by a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine typically involves the reaction of furan-2-carbonyl chloride with nicotinic acid hydrazide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the nicotinoyl moiety.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the nicotinoyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-carbonyl)-N’-phenylhydrazine: Similar structure but with a phenyl group instead of a nicotinoyl group.
N-(furan-2-carbonyl)-N’-pyridinylhydrazine: Similar structure but with a pyridinyl group instead of a nicotinoyl group.
Uniqueness
N-(furan-2-carbonyl)-N’-nicotinoyl-hydrazine is unique due to the presence of both a furan ring and a nicotinoyl group, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N'-(furan-2-carbonyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C11H9N3O3/c15-10(8-3-1-5-12-7-8)13-14-11(16)9-4-2-6-17-9/h1-7H,(H,13,15)(H,14,16) |
InChI Key |
NMOTVNLNAMIULY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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